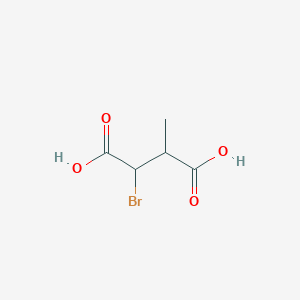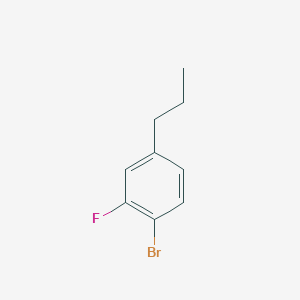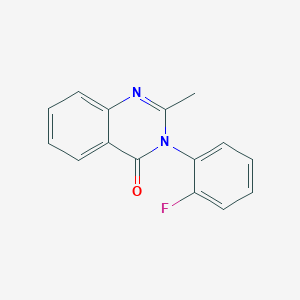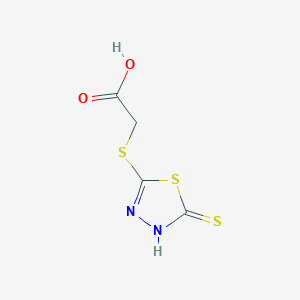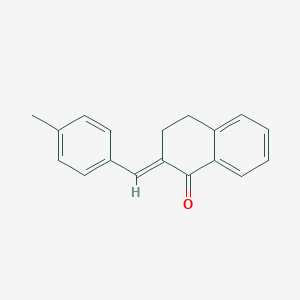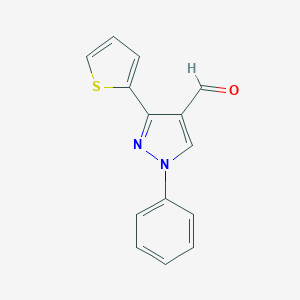![molecular formula C17H11NO2 B184692 6H-[1]Benzopyrano[4,3-b]quinolin-6-one, 10-methyl- CAS No. 100747-62-4](/img/structure/B184692.png)
6H-[1]Benzopyrano[4,3-b]quinolin-6-one, 10-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6H-[1]Benzopyrano[4,3-b]quinolin-6-one, 10-methyl- is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. In
Applications De Recherche Scientifique
6H-[1]Benzopyrano[4,3-b]quinolin-6-one, 10-methyl- has potential applications in scientific research as a fluorescent probe for DNA and RNA. This compound has been shown to bind specifically to DNA and RNA, and its fluorescence properties can be used to study DNA and RNA structure and function. In addition, 6H-[1]Benzopyrano[4,3-b]quinolin-6-one, 10-methyl- has been used as a fluorescent probe for protein-ligand interactions and enzyme activity.
Mécanisme D'action
The mechanism of action of 6H-[1]Benzopyrano[4,3-b]quinolin-6-one, 10-methyl- involves intercalation between DNA base pairs, which results in a change in the fluorescence properties of the compound. This intercalation can also lead to inhibition of DNA and RNA synthesis and protein-DNA interactions.
Effets Biochimiques Et Physiologiques
6H-[1]Benzopyrano[4,3-b]quinolin-6-one, 10-methyl- has been shown to have low toxicity and does not affect cell viability at concentrations used in scientific research. However, this compound can induce DNA damage and apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6H-[1]Benzopyrano[4,3-b]quinolin-6-one, 10-methyl- in lab experiments is its high specificity for DNA and RNA. This compound has been shown to bind specifically to DNA and RNA, which makes it a useful tool for studying DNA and RNA structure and function. However, one limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to work with in some experiments.
Orientations Futures
There are several future directions for research on 6H-[1]Benzopyrano[4,3-b]quinolin-6-one, 10-methyl-. One direction is to explore its potential as a therapeutic agent for cancer. This compound has been shown to induce DNA damage and apoptosis in cancer cells, and further research could lead to the development of new cancer treatments. Another direction is to study its interactions with other biomolecules, such as lipids and carbohydrates. This could provide insights into the role of this compound in biological systems and its potential applications in drug discovery. Finally, future research could focus on developing new synthesis methods for 6H-[1]Benzopyrano[4,3-b]quinolin-6-one, 10-methyl- that are more efficient and environmentally friendly.
Méthodes De Synthèse
6H-[1]Benzopyrano[4,3-b]quinolin-6-one, 10-methyl- can be synthesized using various methods, including the Pictet-Spengler reaction, Friedlander synthesis, and Mannich reaction. The Pictet-Spengler reaction involves the condensation of an arylamine with an aldehyde or ketone in the presence of a Lewis acid catalyst. The Friedlander synthesis involves the condensation of an arylamine with a ketone or aldehyde in the presence of a Lewis acid catalyst and a dehydrating agent. The Mannich reaction involves the condensation of an arylamine with formaldehyde and a secondary amine in the presence of an acid catalyst.
Propriétés
Numéro CAS |
100747-62-4 |
|---|---|
Nom du produit |
6H-[1]Benzopyrano[4,3-b]quinolin-6-one, 10-methyl- |
Formule moléculaire |
C17H11NO2 |
Poids moléculaire |
261.27 g/mol |
Nom IUPAC |
10-methylchromeno[4,3-b]quinolin-6-one |
InChI |
InChI=1S/C17H11NO2/c1-10-6-7-11-9-13-16(18-14(11)8-10)12-4-2-3-5-15(12)20-17(13)19/h2-9H,1H3 |
Clé InChI |
RWRROMRGOGNAFC-UHFFFAOYSA-N |
SMILES |
CC1=CC2=NC3=C(C=C2C=C1)C(=O)OC4=CC=CC=C43 |
SMILES canonique |
CC1=CC2=NC3=C(C=C2C=C1)C(=O)OC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(S)-Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one](/img/structure/B184612.png)
